molecular formula C21H20FN3O3 B2592552 N-(4-fluorophenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide CAS No. 1251579-13-1

N-(4-fluorophenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide

Cat. No. B2592552
M. Wt: 381.407
InChI Key: KTGQRAPOHGUVBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide is a useful research compound. Its molecular formula is C21H20FN3O3 and its molecular weight is 381.407. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorophenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Medicinal Applications

  • Anti-inflammatory and Anticancer Activities

    Research on similar naphthyridine derivatives has demonstrated significant potential in the development of anti-inflammatory and anticancer agents. For instance, derivatives of N-(3-chloro-4-fluorophenyl) have shown notable anti-inflammatory activity, suggesting that related compounds might also possess therapeutic properties in inflammation-related disorders and possibly cancer (Sunder & Maleraju, 2013).

  • Antibacterial and Antifungal Agents

    Another avenue of research involves the development of novel antibacterial and antifungal agents. A series of naphthyridine derivatives have been synthesized and demonstrated significant activity against various microbial strains, highlighting their potential as leads in the development of new antimicrobials (Helal et al., 2013).

  • Molecular Docking and Drug Design

    Computational studies, including molecular docking, have been applied to naphthyridine derivatives to understand their interactions with biological targets. These studies are crucial for the rational design of drugs with improved efficacy and reduced side effects. For example, compounds based on the naphthyridine scaffold have been evaluated for their binding to various receptors, offering insights into their mechanism of action and potential therapeutic applications (Y. Mary et al., 2020).

  • Photovoltaic and Material Science Applications

    Beyond medicinal chemistry, some naphthyridine derivatives have been investigated for their potential in material science, including their use in dye-sensitized solar cells (DSSCs). These studies explore the photovoltaic efficiency and light-harvesting capabilities of such compounds, indicating their utility in renewable energy technologies (Y. Mary et al., 2020).

properties

IUPAC Name

N-(4-fluorophenyl)-2-(8-methoxy-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3/c1-28-15-6-7-18-16(10-15)21(27)17-11-25(9-8-19(17)24-18)12-20(26)23-14-4-2-13(22)3-5-14/h2-7,10H,8-9,11-12H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGQRAPOHGUVBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C(C2=O)CN(CC3)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide

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